

Application Notes: In Situ Hybridization with Red Fluorescent Probes

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Compound of Interest

Compound Name: Tetramethylrhodamine-dUTP

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Introduction

Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and quantify specific DNA or RNA sequences within the context of intact cells, tissues, or chromosomes.^{[1][2][3][4]} The method relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence. The use of red fluorescent probes offers distinct advantages, particularly in tissues prone to autofluorescence in the green spectrum, thereby enhancing the signal-to-noise ratio. These probes are instrumental in a wide array of research and diagnostic applications, from gene mapping and expression analysis to the identification of chromosomal abnormalities in cancer and genetic diseases.^{[5][6]}

Principle of the Technique

The core principle of FISH involves designing a DNA or RNA probe that is complementary to the sequence of interest. This probe is labeled with a fluorophore that emits light in the red portion of the spectrum when excited by a specific wavelength. The biological sample is fixed to preserve its morphology and then permeabilized to allow the probe to access the target nucleic acid. Both the probe and the target DNA/RNA are denatured to create single strands, enabling the probe to anneal specifically to its complementary site within the cell. Following hybridization, unbound probes are washed away, and the sample is visualized using a fluorescence microscope. The resulting fluorescent spots indicate the presence and location of the target sequence.

Applications in Research and Drug Development

Red fluorescent probes in ISH are utilized across various fields:

- **Gene Expression Analysis:** Quantifying mRNA transcripts within single cells allows for the study of gene activity in a spatial context. This is crucial for understanding cellular heterogeneity in tumors and developmental processes.
- **Cancer Diagnostics:** Identifying chromosomal translocations, gene amplifications, or deletions is a hallmark of many cancers.[6] For instance, detecting the amplification of the HER2 gene in breast cancer is a critical diagnostic and therapeutic marker.[7]
- **Genetic Disease Diagnosis:** FISH can detect aneuploidies (abnormal chromosome numbers), such as trisomy 21 (Down syndrome), and microdeletions associated with various genetic syndromes.[8]
- **Viral Infection Detection:** This technique can be used to identify viral nucleic acids within host cells, providing insights into the status and severity of an infection.
- **Co-localization Studies:** Using red fluorescent probes in conjunction with probes of other colors (multicolor FISH) allows for the simultaneous detection of multiple targets, enabling the study of the spatial relationships between different genes or RNA molecules.

Quantitative Data Presentation

A key advantage of FISH is the ability to quantify the detected signals.[1][3][9] This quantitative data can be summarized for clear interpretation and comparison.

Table 1: Properties of Common Red Fluorescent Probes for ISH

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Common Applications
Texas Red	595	615	Chromosomal markers, gene amplification/translocation. [10] [11]
CAL Fluor Red 590	569	590	mRNA detection (e.g., control genes like Luciferase). [12]
CAL Fluor Red 610	590	610	mRNA detection (e.g., transcription factors like Foxp2). [13]
CAL Fluor Red 635	618	637	Alternative red dye for RNA detection. [14]

Table 2: Example of Quantitative Analysis - mRNA Spot Counting per Cell

This table illustrates how data from an RNA FISH experiment could be presented. The goal is to compare the expression of a target gene in treated vs. untreated cells.

Cell Population	Number of Cells Analyzed	Mean mRNA Spots per Cell	Standard Deviation	P-value
Untreated Control	150	12.4	3.1	<0.01
Drug-Treated	150	28.7	5.8	<0.01

Experimental Protocols

Detailed Protocol for RNA FISH on Adherent Cells Using Red Fluorescent Probes

This protocol is a general guideline and may require optimization based on the specific cell type and target.

1. Materials and Reagents

- Adherent cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 70%, 80%, 95%, and 100% Ethanol
- Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
- Wash Buffer A (e.g., Stellaris® RNA FISH Wash Buffer A)
- Hybridization Buffer (e.g., Stellaris® RNA FISH Hybridization Buffer)
- Red fluorescently labeled oligonucleotide probes (e.g., CAL Fluor Red 610)
- Wash Buffer B (e.g., Stellaris® RNA FISH Wash Buffer B)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade Mounting Medium (e.g., VectaShield, ProLong Diamond)[[14](#)]
- Fluorescence microscope with appropriate filter sets

2. Sample Preparation

- Grow cells on sterile coverslips in a petri dish to the desired confluency.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.
- Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature.

- Wash the cells with PBS.
- Dehydrate the sample by incubating for 1 minute each in a series of ethanol concentrations: 70%, 90%, and 100%.[\[2\]](#)
- Allow the coverslips to air dry completely.

3. Hybridization

- Prepare the hybridization solution by diluting the red fluorescent probe in the Hybridization Buffer according to the manufacturer's instructions.
- Apply the hybridization solution to the coverslip, ensuring the cell monolayer is completely covered.
- Incubate in a humidified chamber overnight at 37°C in the dark.[\[2\]](#)

4. Post-Hybridization Washes

- Carefully remove the hybridization solution.
- Wash the coverslips twice with Wash Buffer A for 30 minutes each at 37°C in the dark. This is a stringent wash to remove non-specifically bound probes.
- Briefly rinse the coverslips with Wash Buffer B.

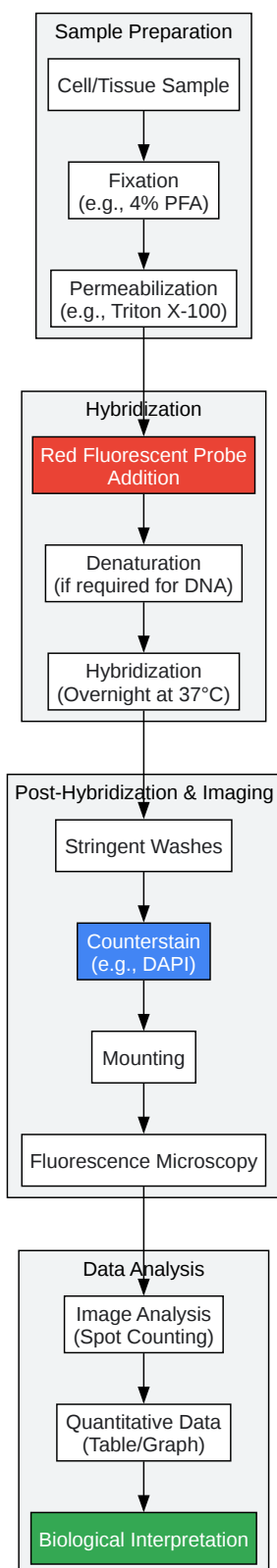
5. Counterstaining and Mounting

- Incubate the coverslips with DAPI solution (diluted in PBS) for 5-10 minutes at room temperature in the dark to stain the cell nuclei.
- Briefly rinse with PBS.
- Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
- Seal the edges of the coverslip with clear nail polish and allow it to dry.
- Store the slides at 4°C in the dark and image within 24 hours for best results.

6. Imaging and Analysis

- Visualize the slides using a fluorescence microscope equipped with appropriate filters for the red fluorophore and DAPI.
- Capture images using a high-resolution camera.
- Analyze the images using software such as ImageJ to quantify the number of fluorescent spots per cell.^{[1][3]} Classification of cells as positive or negative is typically based on a fluorescence intensity threshold set above the background level.^[15]

Visualizations



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Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

Troubleshooting Common Issues

Problem	Possible Cause	Suggested Solution
Weak or No Signal	- Degraded RNA/DNA in the sample. [16] - Inefficient probe hybridization. [17] - Over-fixation of the tissue. [18]	- Use fresh samples and RNase-free techniques.- Optimize hybridization temperature and time. [16] - Reduce fixation time or use an antigen retrieval step.
High Background	- Non-specific probe binding. [17] - Insufficient washing. [16] - Autofluorescence of the tissue. [19]	- Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). [16] - Include blocking agents in the hybridization buffer.- Treat with a background quenching agent (e.g., Sudan Black).
Uneven or Patchy Signal	- Incomplete permeabilization.- Air bubbles trapped under the coverslip.	- Optimize the concentration and time for the permeabilization agent. [16] - Ensure even distribution of probe solution and careful placement of the coverslip.

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